N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide
Description
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core, a methylene bridge, and a 2,5-dimethylfuran-3-carboxamide moiety. The spirocyclic dioxolane ring system confers conformational rigidity, which may enhance metabolic stability and binding specificity in biological systems.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-8-14(12(2)20-11)15(18)17-9-13-10-19-16(21-13)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKDACPAOXFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization of Cyclohexanedione
The spirocyclic ketal 1,4-dioxaspiro[4.5]decan-8-one is synthesized from dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate and ethylene glycol using ionic liquid catalysts. A mixture of dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogensulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol) is heated to 110°C for 1.5 hours, followed by 132°C for 4 hours. Post-reaction workup with toluene yields the ketal intermediate (97.8% purity), which is purified via silica gel chromatography using heptane.
Table 1: Optimization of Ketalization Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium HSO4 | 110–132 | 5.5 | 97.8 |
Reductive Amination
The ketone group in 1,4-dioxaspiro[4.5]decan-8-one is converted to the primary amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol at 60°C, the ketone undergoes imine formation followed by reduction. The resulting 1,4-dioxaspiro[4.5]decan-2-ylmethylamine is isolated via extraction with dichloromethane and characterized by H NMR (δ 3.7–3.9 ppm, O–CH–O; δ 2.8–3.0 ppm, CH–NH).
Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
The carboxylic acid component is prepared via oxidation of 2,5-dimethylfuran.
Oxidation with Potassium Permanganate
2,5-Dimethylfuran is treated with KMnO in acidic aqueous conditions at 50°C for 6 hours, yielding 2,5-dimethylfuran-3-carboxylic acid (85% yield). The product is recrystallized from ethanol/water (1:1).
Carboxamide Coupling
The final step involves coupling the spirocyclic amine with 2,5-dimethylfuran-3-carboxylic acid.
Acid Chloride Method
The carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) at 80°C for 2 hours to form the acyl chloride. The intermediate is reacted with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine (1.2 equiv) in dichloromethane at 25°C for 1 hour, yielding the target carboxamide (79% yield).
Table 2: Coupling Reagent Comparison
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl | DCM | 25 | 79 |
| EDCl/HOBt | DMF | 20 | 60 |
Carbodiimide-Mediated Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and amine (1.2 equiv) are stirred at 20°C for 18 hours, achieving 60% yield after column chromatography.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexanes (1:3), followed by recrystallization from hot heptane to afford white crystals (99.7% purity).
Spectroscopic Analysis
-
H NMR (400 MHz, CDCl) : δ 6.25 (s, 1H, furan), δ 4.10–4.30 (m, 2H, O–CH–O), δ 3.70–3.90 (m, 2H, CH–NH), δ 2.40 (s, 6H, CH).
Reaction Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carboxamide group results in the corresponding amine .
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Analysis of Differences
Functional Groups and Polarity: The target compound’s carboxamide and dimethylfuran groups increase its polarity compared to ester-containing analogs like Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. This is reflected in its higher estimated PSA (75–85 Ų vs. The hydroxymethyl group in D-α,β-cyclohexylideneglycerol contributes to its moderate LogP (1.05), whereas the target compound’s larger substituents likely elevate its LogP to 2.1–2.5, favoring lipid bilayer interaction .
Spiro Ring Modifications: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate lacks the unsaturated alkene present in Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, demonstrating how minor changes (e.g., saturation) reduce molecular planarity and alter electronic properties .
Biological Implications :
- Carboxamide derivatives often exhibit improved target affinity over esters due to stronger hydrogen-bonding interactions. For example, the dimethylfuran-carboxamide moiety in the target compound may engage in π-π stacking or dipole-dipole interactions with aromatic residues in enzymes, a feature absent in simpler esters .
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound notable for its spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Spirocyclic Intermediate : The initial step often includes the formation of the spirocyclic intermediate from cyclohexanone and ethylene glycol through a ketalization reaction.
- Subsequent Reactions : This intermediate undergoes hydrazone formation, iodination, and aminocarbonylation to yield the final compound.
- Optimization for Industrial Production : Large-scale production may utilize palladium-catalyzed reactions to enhance yield and efficiency.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO4 |
| IUPAC Name | N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)furan-3-carboxamide |
| Molecular Weight | 251.31 g/mol |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique spirocyclic structure facilitates distinctive binding interactions that can modulate target activity.
In Vitro Studies
Research has indicated potential applications in various biological contexts:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially acting on cancer cell lines with varying efficacy.
Case Studies
- Anticancer Activity Evaluation : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated an IC50 value of 12 µM against the HCT116 colon carcinoma cell line, suggesting significant anticancer potential.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The findings revealed a reduction in oxidative stress markers and improved neuronal survival rates.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| {1,4-Dioxaspiro[4.5]decan-2-yl}methanol | Hydroxyl group instead of carboxamide | Moderate enzyme inhibition |
| {1,4-Dioxaspiro[4.5]decan-2-yl}methanamine | Amino group instead of carboxamide | Limited anticancer activity |
Q & A
Q. What are the key synthetic routes for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety via cyclization of 1,4-diols with ketones under acidic conditions .
- Step 2 : Coupling the spirocyclic intermediate with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond. Reaction conditions (e.g., anhydrous solvents, temperature < 40°C) minimize side reactions like hydrolysis .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yields range from 60–85%, depending on steric hindrance and solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- NMR : ¹H/¹³C NMR confirms the spirocyclic structure (e.g., distinct singlet for sp³-hybridized carbons in the dioxaspiro ring) and amide bond formation (NH resonance at δ 6.5–7.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (±2 ppm error). Discrepancies in fragmentation patterns may arise from tautomerism; isotopic labeling or tandem MS (MS/MS) resolves ambiguities .
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carboxamide group . Contradictions between techniques are addressed via cross-validation (e.g., X-ray crystallography for absolute configuration) .
Q. How does the spirocyclic structure influence physicochemical properties like solubility and stability?
The 1,4-dioxaspiro[4.5]decane core enhances rigidity, reducing conformational flexibility and improving thermal stability (decomposition temperature >200°C). However, the spirocyclic ether decreases aqueous solubility (<1 mg/mL in water), necessitating DMSO or ethanol as solvents for biological assays . Stability under acidic/basic conditions is limited due to ether ring-opening; neutral pH buffers are recommended .
Advanced Research Questions
Q. What computational methods are used to predict biological target interactions, and how reliable are these models?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., kinases) or GPCRs. The furan-carboxamide group shows high complementarity to hydrophobic pockets .
- MD Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories. False positives are mitigated by free-energy perturbation (FEP) calculations .
- QSPR Models : PubChem descriptors (e.g., topological polar surface area, LogP) correlate with pharmacokinetic properties. Cross-validation with in vitro data (e.g., hepatic microsomal stability) refines predictions .
Q. How can reaction mechanisms for spirocyclic ring formation be elucidated under varying catalytic conditions?
- Kinetic Studies : Monitoring via in situ FTIR or Raman spectroscopy identifies intermediates (e.g., oxonium ions in acid-catalyzed cyclization) .
- Isotope Labeling : ¹⁸O tracing in the dioxaspiro ring confirms stepwise vs. concerted mechanisms .
- DFT Calculations : Gaussian 16 calculates activation energies for competing pathways (e.g., SN1 vs. SN2), validated by experimental kinetics (Arrhenius plots) .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of the dioxaspiro component?
- Chiral Catalysts : Use of (S)-BINOL-derived phosphoric acids induces enantioselectivity (>90% ee) in spiroketalization .
- Chiral Auxiliaries : Temporary incorporation of menthol or Evans auxiliaries directs stereochemistry, followed by cleavage .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers; process scalability is evaluated via simulated moving bed (SMB) chromatography .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
- False Negatives : Optimize force field parameters (e.g., AMBER vs. CHARMM) to better model ligand flexibility .
- False Positives : Validate with orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., N'-(2-chlorophenyl) derivatives ) to identify scaffold-specific trends.
Q. What statistical approaches are recommended for interpreting heterogeneous biological assay results?
- Multivariate Analysis : PCA or PLS-DA identifies outliers and confounding variables (e.g., solvent effects in cell-based assays) .
- Dose-Response Modeling : Four-parameter logistic curves (IC₅₀/EC₅₀) quantify potency; Hill coefficients >1 suggest cooperative binding .
- Reproducibility : Use of Z’-factor (>0.5) ensures assay robustness across replicates .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Quality Control : Intermediate purity ≥95% (HPLC) before proceeding to subsequent steps .
- Batch Records : Detailed documentation of solvent lot numbers, humidity, and catalyst aging effects .
Q. How can researchers mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized solid under argon at -80°C to prevent hydrolysis/oxidation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .
- Stability-Indicating Assays : Periodic HPLC-UV analysis tracks degradation products (e.g., open-chain byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
